molecular formula C25H27ClN6O B2496647 N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide CAS No. 1189489-28-8

N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide

Katalognummer B2496647
CAS-Nummer: 1189489-28-8
Molekulargewicht: 462.98
InChI-Schlüssel: PZTNLCIXYNAAAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound belongs to a class of chemicals known for their potential in various applications due to unique structural features. These compounds often exhibit significant biological activity, making them of interest in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of similar triazoloquinoxaline derivatives typically involves multi-step reactions, starting from quinoxaline precursors. These processes may include the formation of intermediates such as triazoloquinoxalines through cyclization reactions, followed by functionalization with chlorophenethyl and piperidinyl groups. For instance, the synthesis of related quinoxaline derivatives has been demonstrated through copper-catalyzed tandem reactions, indicating a potential pathway for constructing complex structures like the one (Yan et al., 2012).

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline core. This structure is crucial for the compound's chemical behavior and interaction with biological targets. Crystallographic studies on similar compounds have highlighted the importance of specific structural motifs, such as π-π interactions and cage-type dimers, which could also influence the physical and chemical properties of the compound (de Souza et al., 2015).

Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

Research on related compounds highlights the importance of crystal structures in understanding the interactions and binding mechanisms of these molecules. For instance, the study of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines demonstrates the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their crystallographic arrangement, which could be crucial for their pharmacological activity (de Souza et al., 2015).

Pharmacological Applications

Several studies focus on the potential therapeutic applications of compounds within the same family as "N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide," particularly as adenosine receptor antagonists and inotropic agents. For example, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promise as novel and rapid-acting antidepressant agents due to their potent adenosine receptor antagonism (Sarges et al., 1990). Additionally, derivatives of [1,2,4]triazolo[4,3-a]quinoxalin have been investigated for their positive inotropic activity, showing potential over standard drugs like milrinone in enhancing cardiac contractility (Zhang et al., 2008).

Antimicrobial and Anticancer Activity

Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, new hybrids of quipazine and trazodone have been identified as selective inhibitors of serotonin uptake with potential antidepressant properties and minimal toxic effects compared to traditional treatments (Alhaider, 1992). Furthermore, derivatives have shown promising anticancer activity, highlighting the therapeutic potential of this chemical class in oncology research (Reddy et al., 2015).

Eigenschaften

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O/c26-19-10-8-18(9-11-19)14-15-27-23(33)13-12-22-29-30-25-24(31-16-4-1-5-17-31)28-20-6-2-3-7-21(20)32(22)25/h2-3,6-11H,1,4-5,12-17H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTNLCIXYNAAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.